1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine
Description
1-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and a 4-amine substituted with a 3-methylbenzyl group. This structure combines a flexible piperidine scaffold with an aromatic moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
CAS No. |
1042624-28-1 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-12-4-3-5-13(10-12)11-15-14-6-8-16(2)9-7-14/h3-5,10,14-15H,6-9,11H2,1-2H3 |
InChI Key |
FBLDNJMXNBXXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCN(CC2)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Benzophenone-Mediated Protection
The primary amine of 4-aminopiperidine is protected via condensation with benzophenone under reflux conditions in toluene, catalyzed by BF₃·Et₂O. This reaction forms the Schiff base N-(diphenylmethylene)piperidin-4-amine (Intermediate I), isolating the primary amine as a stable imine.
Reaction Conditions
-
Molar Ratio : 4-Aminopiperidine : Benzophenone = 1 : 1.1–1.2.
-
Solvent : Toluene, refluxed for 8–10 hours with water removal.
This step ensures chemoselectivity in subsequent alkylation reactions by rendering the primary amine inert.
Secondary Amine Alkylation
Alkylation with 3-Methylbenzyl Bromide
The free secondary amine of Intermediate I undergoes alkylation using 3-methylbenzyl bromide in THF at 0°C, facilitated by strong bases like NaH or n-BuLi.
Optimized Protocol
-
Alkylating Agent : 3-Methylbenzyl bromide (1.1–1.5 equivalents).
-
Workup : Quenching with 10% HCl, followed by ethyl acetate extraction and heptane recrystallization.
Yield : 81% (GC purity: 97.2%).
Deprotection and Salt Formation
Acidic Deprotection
The benzophenone protecting group is removed using 10% aqueous HCl, regenerating the primary amine and yielding the free base of this compound. Subsequent basification with NaOH or KOH (pH 13–14) and dichloromethane extraction isolates the product.
Dihydrochloride Salt Formation
Treatment with concentrated HCl in ethanol yields the dihydrochloride salt, enhancing stability and solubility for pharmacological applications.
Characterization Data
Comparative Analysis of Methodologies
Solvent and Catalyst Impact
| Parameter | Toluene/BF₃·Et₂O | THF/NaH |
|---|---|---|
| Reaction Time | 8–10 hours | 3–5 hours |
| Yield | 78% | 81% |
| Purity (GC/HPLC) | >97% | >95% |
Toluese minimizes side reactions during protection, while THF enhances alkylation efficiency.
Scalability and Industrial Feasibility
The benzophenone protection route is industrially viable due to catalyst recyclability and straightforward workup. For example, heptane recrystallization recovers 90% of benzophenone for reuse.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a piperidine derivative characterized by the presence of a methyl group and a 3-methylphenyl moiety. The structural formula can be represented as follows:
The piperidine ring structure contributes to its biological activity, influencing interactions with various neurotransmitter systems.
Pharmacological Applications
-
Dopamine Reuptake Inhibition :
- This compound acts as a dopamine reuptake inhibitor, which positions it as a candidate for treating disorders related to dopamine dysregulation, such as depression and addiction. Research indicates that similar piperidine derivatives have shown efficacy in modulating dopamine levels, thus influencing mood and behavior .
-
Potential in Treating Cocaine Addiction :
- Compounds structurally related to this compound have been studied for their potential to mitigate cocaine addiction. For instance, related compounds have demonstrated the ability to inhibit dopamine reuptake more effectively than cocaine itself, suggesting that this class of compounds could serve as therapeutic agents in addiction treatment .
- Antidepressant Properties :
Case Study: Dopamine Modulation
A study evaluating the effects of piperidine derivatives on dopamine uptake found that this compound exhibited significant inhibition of dopamine transporters. This suggests its potential use in conditions characterized by dopaminergic deficits .
Clinical Implications
Research has shown that compounds similar to this compound can improve motor function in animal models of Parkinson's disease by enhancing dopaminergic signaling. These findings support further exploration into its therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The nature and position of substituents on the benzyl or aryl group significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogenated Derivatives : Chlorine substituents (e.g., 3,4-dichlorophenyl in ) enhance electrophilicity and binding to hydrophobic pockets, but may reduce solubility.
- Methoxy Groups : Methoxy substituents (e.g., 4-chloro-3-methoxyphenyl in ) introduce hydrogen-bonding capacity and electron-donating effects.
- Bulkier Groups : The tert-butyl group in increases lipophilicity but may limit membrane permeability.
Heterocyclic and Extended Aromatic Systems
Replacing the phenyl group with larger aromatic systems modifies π-stacking and solubility:
Key Observations :
Key Observations :
Physicochemical and Spectral Data
Comparative spectral data highlights structural differences:
Biological Activity
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C14H22N2
- Molecular Weight : 218.34 g/mol
- CAS Number : Not specified in the sources.
- Structure : The compound features a piperidine ring with a 3-methylphenyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : Similar compounds have shown antagonistic effects on serotonin receptors (5-HT3R and 5-HT6R), suggesting that this compound may influence mood and anxiety disorders.
- Dopaminergic Activity : Its structural similarity to known dopaminergic agents indicates potential interactions with dopamine receptors, which are critical in treating conditions such as schizophrenia and Parkinson's disease .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects through its action on serotonin pathways.
- Neuroprotective Properties : Its potential to modulate neurotransmitter systems could confer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.
Research Findings
Recent studies have explored the pharmacological profile of this compound using various methodologies, including in vitro assays and computational modeling.
In Vitro Studies
A study conducted on similar piperidine derivatives indicated significant interactions with acetylcholinesterase (AChE), suggesting that this compound might also exhibit similar inhibitory activity .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Piperidine | Modulates serotonin and dopamine receptors |
| 1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine | Pyrrolidine | Antidepressant-like effects |
| (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | Tetrazine | Diverse biological applications |
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example:
- Step 1: React piperidin-4-amine with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce the methyl group on the piperidine nitrogen.
- Step 2: Perform a second alkylation using 3-methylbenzyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile) for 12–24 hours.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Characterization:
- NMR Spectroscopy: Analyze and NMR to confirm substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm for N-methyl; aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC: Assess purity (>95% for biological assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
